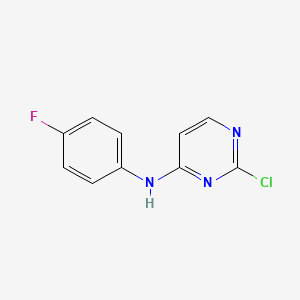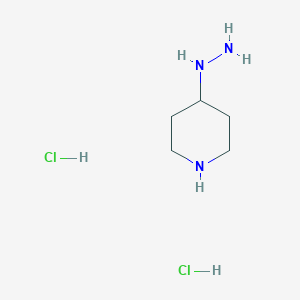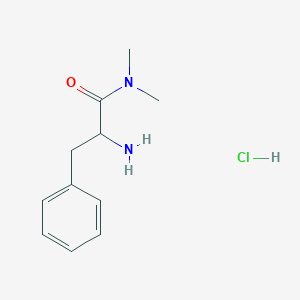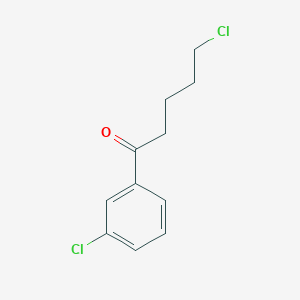
5-Chloro-1-(3-chlorophenyl)-1-oxopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorophenyl compounds is well-documented in the provided papers. Paper describes the synthesis of (4E)-N-(4-chlorophenyl)-5-(3-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amides using p-chloroaniline and various arylaldehydes. Similarly, paper details the synthesis of a closely related compound, (4E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, from p-chloroaniline and 3-chlorobenzaldehyde. These syntheses involve the formation of diazo and oxo functionalities, which are key features in the target compound's structure.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is characterized using various techniques such as NMR, MS, IR, and X-ray crystallography. In paper , the crystal structure of the synthesized compound is described in detail, providing insights into the spatial arrangement of the chlorophenyl groups and the overall geometry of the molecule. The compound crystallizes in the monoclinic space group with specific unit cell parameters, indicating a well-defined crystalline structure.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of "5-Chloro-1-(3-chlorophenyl)-1-oxopentane," they do provide information on the reactivity of similar chlorophenyl compounds. These compounds, with diazo and oxo groups, are likely to undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions, which are typical for such functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be inferred from their molecular structures and the synthesis methods described. For instance, the crystalline nature of the compounds suggests a certain degree of stability and rigidity. The presence of chloro groups would also affect the compound's polarity, solubility, and reactivity. The exact properties of "5-Chloro-1-(3-chlorophenyl)-1-oxopentane" would need to be determined experimentally, but these related studies provide a foundation for understanding its potential characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 5-Chloro-1-(3-chlorophenyl)-1-oxopentane and its derivatives are synthesized for various structural and spectroscopic studies. For instance, (Dong Heng-shan, Wang Dong-Dong, & Jin Chi-Qiong, 2005) focused on the synthesis and crystal structure analysis of a related compound using techniques like X-ray crystallography, NMR, MS, and IR.
Corrosion Inhibition
- Schiff bases derived from 5-Chloro-1-(3-chlorophenyl)-1-oxopentane have been studied as corrosion inhibitors for metals. (S. Şafak, Berrin Duran, A. Yurt, & Gulsen Turkoglu, 2012) demonstrated the effectiveness of these compounds in preventing aluminium corrosion in acidic environments.
Redox Properties in Metal Complexes
- The compound has been used in the study of redox properties of metal complexes. For example, (S. Chowdhury, M. Nogami, Ali Canlier, N. Koshino, & Y. Ikeda, 2008) investigated oxorhenium(V) complexes involving the compound to understand their redox behavior and structural characteristics.
Crystallography and Molecular Docking
- The compound and its derivatives are extensively used in crystallography to determine molecular structures and in molecular docking studies for understanding interactions at the molecular level. (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015) utilized the compound in crystal structure analysis and docking studies to investigate its interactions with biological enzymes.
Antimicrobial Activity
- Research into the antimicrobial properties of derivatives of 5-Chloro-1-(3-chlorophenyl)-1-oxopentane has been conducted. (Javed Sheikh, V. N. Ingle, & H. Juneja, 2009) synthesized and tested various derivatives for their effectiveness against different bacterial strains.
Electronic and Non-Linear Optical Properties
- The electronic and non-linear optical properties of derivatives of the compound are also an area of interest. (Usman Nazeer, N. Rasool, Aqsa Mujahid, A. Mansha, M. Zubair, Naveen Kosar, T. Mahmood, Alı Raza Shah, S. A. Shah, Z. Zakaria, & M. Akhtar, 2020) explored the Suzuki cross-coupling reaction of a related compound to study its electronic and non-linear optical properties.
Propiedades
IUPAC Name |
5-chloro-1-(3-chlorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCSGLFCRJLUKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621987 |
Source


|
| Record name | 5-Chloro-1-(3-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-chlorophenyl)-1-oxopentane | |
CAS RN |
487058-78-6 |
Source


|
| Record name | 5-Chloro-1-(3-chlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)



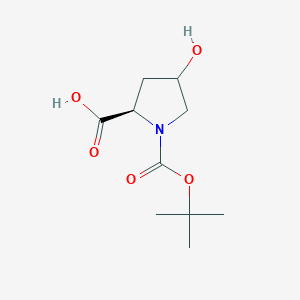

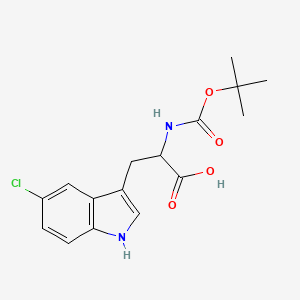

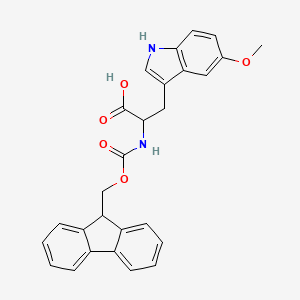
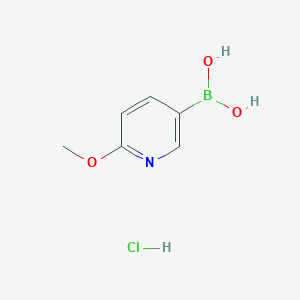
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
